![molecular formula C23H22BrN3O4 B11022938 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11022938.png)
2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a brominated indole moiety and a piperazine ring linked to a benzodioxin group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common approach might include:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Benzodioxin: The benzodioxin moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The brominated indole and benzodioxin derivatives are then coupled with a piperazine derivative using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine moieties.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with indole and piperazine moieties are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific biological pathways, such as neurotransmitter receptors or enzymes involved in disease processes.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it targets a receptor, it might mimic or block the natural ligand, altering the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone
- 2-(4-fluoro-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone
Uniqueness
The presence of the bromine atom in 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone may confer unique reactivity and biological activity compared to its chloro or fluoro analogs. Bromine’s larger size and different electronic properties can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C23H22BrN3O4 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H22BrN3O4/c24-17-4-3-5-18-16(17)8-9-27(18)14-22(28)25-10-12-26(13-11-25)23(29)21-15-30-19-6-1-2-7-20(19)31-21/h1-9,21H,10-15H2 |
InChI Key |
RZTJWAPTYIHOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


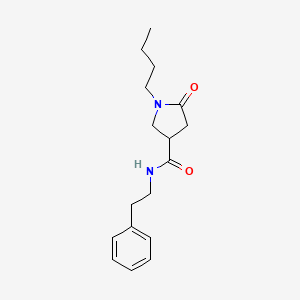
![5-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B11022863.png)
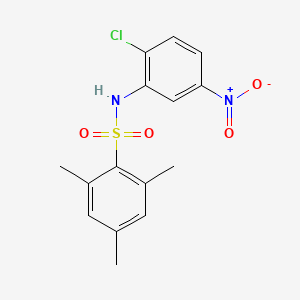
![1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B11022885.png)
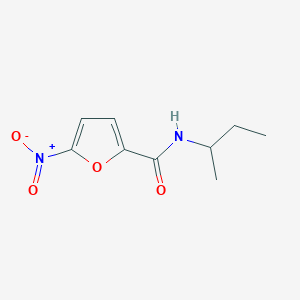
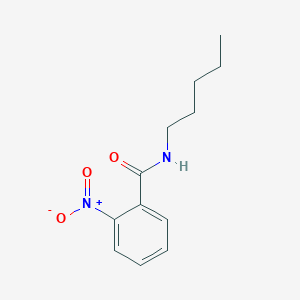
![methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11022900.png)
![6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11022901.png)
![ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11022911.png)
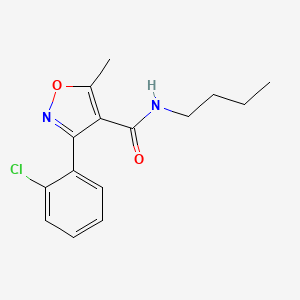
![Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11022919.png)
![1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022922.png)
![Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate](/img/structure/B11022928.png)
![Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11022932.png)
